molecular formula C15H15NO3S2 B273819 5-(1,3-Benzodioxol-5-ylmethylene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one

5-(1,3-Benzodioxol-5-ylmethylene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B273819
M. Wt: 321.4 g/mol
InChI Key: ZDZQOOOEQVIBQX-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-Benzodioxol-5-ylmethylene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one, also known as Moracin M, is a natural compound isolated from the leaves of Morus alba L. (white mulberry). It has gained attention in recent years due to its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 5-(1,3-Benzodioxol-5-ylmethylene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one M is not fully understood, but it is believed to involve multiple pathways and targets. It has been shown to inhibit various enzymes and signaling pathways involved in inflammation, cancer, and metabolic disorders. It also modulates the expression of genes involved in these processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
5-(1,3-Benzodioxol-5-ylmethylene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one M has been shown to have several biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the activation of NF-κB and MAPK signaling pathways. It also induces apoptosis and cell cycle arrest in cancer cells, leading to their death. Additionally, it regulates glucose metabolism, improves insulin sensitivity, and reduces adiposity in animal models of diabetes and obesity. It also protects against oxidative stress and neurodegeneration, potentially through its antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

5-(1,3-Benzodioxol-5-ylmethylene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one M has several advantages for lab experiments. It is a natural compound with low toxicity and high specificity, making it a suitable candidate for drug development. It can be easily synthesized from the leaves of Morus alba L., which are readily available. However, its low solubility in water and other solvents can pose challenges in its delivery and administration. Additionally, its mechanism of action and potential interactions with other drugs need to be further elucidated.

Future Directions

There are several future directions for research on 5-(1,3-Benzodioxol-5-ylmethylene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one M. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and neurodegenerative disorders. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, more studies are needed to determine its pharmacokinetics and toxicity profile, as well as its potential interactions with other drugs. Finally, efforts should be made to improve its solubility and bioavailability to enhance its therapeutic efficacy.
In conclusion, 5-(1,3-Benzodioxol-5-ylmethylene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one M is a natural compound with potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and develop it into a safe and effective drug.

Synthesis Methods

5-(1,3-Benzodioxol-5-ylmethylene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one M can be synthesized from the leaves of Morus alba L. through a series of extraction, purification, and chemical reactions. The leaves are first dried and ground into powder, followed by extraction with a suitable solvent such as methanol or ethanol. The extract is then concentrated, and the crude product is purified using column chromatography or other separation techniques. The purified product is then subjected to chemical reactions to obtain the final compound, 5-(1,3-Benzodioxol-5-ylmethylene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one M.

Scientific Research Applications

5-(1,3-Benzodioxol-5-ylmethylene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one M has been studied extensively for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory, anti-cancer, anti-diabetic, anti-obesity, and neuroprotective properties. In vitro and in vivo studies have demonstrated its efficacy in inhibiting the growth and proliferation of cancer cells, reducing inflammation, regulating glucose metabolism, and preventing neurodegeneration.

properties

Product Name

5-(1,3-Benzodioxol-5-ylmethylene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one

Molecular Formula

C15H15NO3S2

Molecular Weight

321.4 g/mol

IUPAC Name

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-butyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H15NO3S2/c1-2-3-6-16-14(17)13(21-15(16)20)8-10-4-5-11-12(7-10)19-9-18-11/h4-5,7-8H,2-3,6,9H2,1H3/b13-8+

InChI Key

ZDZQOOOEQVIBQX-MDWZMJQESA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/SC1=S

SMILES

CCCCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=S

Origin of Product

United States

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